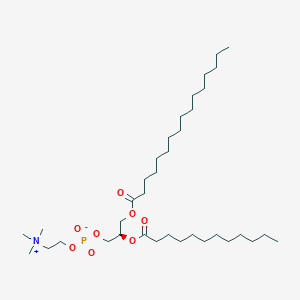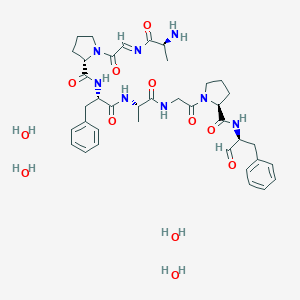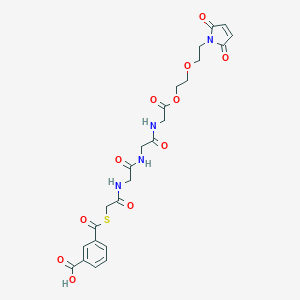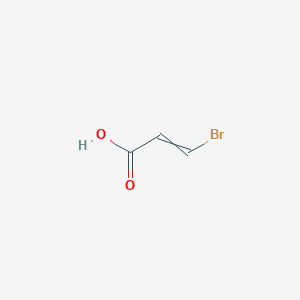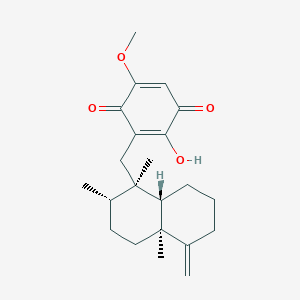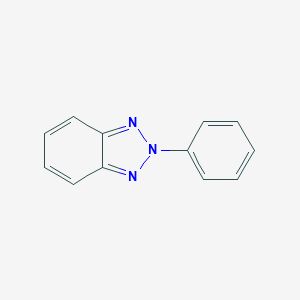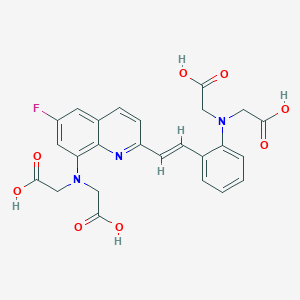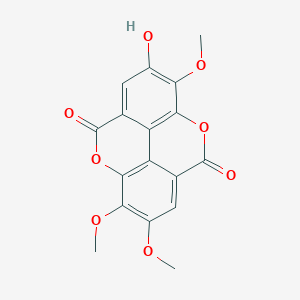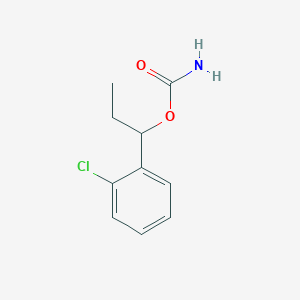
1-(2-Chlorophenyl)propyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)propyl carbamate, also known as Felbamate, is a carbamate derivative that has been used as an anticonvulsant medication. It was first synthesized in the 1970s and was approved by the US Food and Drug Administration (FDA) in 1993. Felbamate has been used to treat various types of seizures, including partial seizures and Lennox-Gastaut syndrome.
Mechanism Of Action
The exact mechanism of action of 1-(2-Chlorophenyl)propyl carbamate is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including gamma-aminobutyric acid (GABA), glutamate, and glycine. 1-(2-Chlorophenyl)propyl carbamate has been shown to enhance GABA-mediated inhibition and inhibit glutamate-mediated excitation.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)propyl carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizure activity. 1-(2-Chlorophenyl)propyl carbamate has also been shown to decrease the levels of glutamate in the brain, which can help to reduce excitotoxicity. In addition, 1-(2-Chlorophenyl)propyl carbamate has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
Advantages And Limitations For Lab Experiments
1-(2-Chlorophenyl)propyl carbamate has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its anticonvulsant properties. 1-(2-Chlorophenyl)propyl carbamate is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of 1-(2-Chlorophenyl)propyl carbamate in lab experiments. It has been associated with a number of side effects, including liver failure and aplastic anemia, which can limit its use in some experiments.
Future Directions
There are a number of future directions for research on 1-(2-Chlorophenyl)propyl carbamate. One area of research is the potential use of 1-(2-Chlorophenyl)propyl carbamate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of 1-(2-Chlorophenyl)propyl carbamate that may have improved efficacy and fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chlorophenyl)propyl carbamate, which may help to identify new targets for the treatment of neurological disorders.
Synthesis Methods
1-(2-Chlorophenyl)propyl carbamate is synthesized by the reaction of 2-chlorophenyl isocyanate with 1-bromopropane in the presence of a base. The reaction produces 1-(2-chlorophenyl)propyl isocyanate, which is then reacted with ethanolamine to produce 1-(2-Chlorophenyl)propyl carbamate.
Scientific Research Applications
1-(2-Chlorophenyl)propyl carbamate has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of seizures, including partial seizures and Lennox-Gastaut syndrome. 1-(2-Chlorophenyl)propyl carbamate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
1690-33-1 |
|---|---|
Product Name |
1-(2-Chlorophenyl)propyl carbamate |
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(2-chlorophenyl)propyl carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13) |
InChI Key |
VCZXDPUECVELRF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
synonyms |
Carbamic acid o-chloro-α-ethylbenzyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




